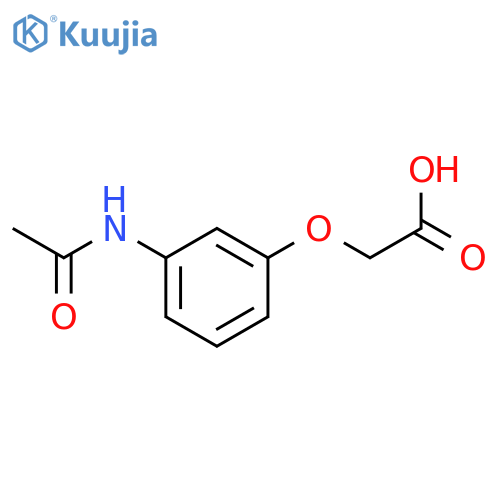Cas no 6339-04-4 (3-Acetamidophenoxyacetic acid)

3-Acetamidophenoxyacetic acid structure
商品名:3-Acetamidophenoxyacetic acid
CAS番号:6339-04-4
MF:C10H11NO4
メガワット:209.198642969131
CID:960064
3-Acetamidophenoxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Acetamidophenoxyacetic acid
- 2-(3-acetamidophenoxy)acetic acid
-
- インチ: InChI=1S/C10H11NO4/c1-7(12)11-8-3-2-4-9(5-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
- InChIKey: ANQDHBLMWSDQBV-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=CC(OCC(O)=O)=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 209.06900
- どういたいしつりょう: 209.069
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.326
- ふってん: 462.3°C at 760 mmHg
- フラッシュポイント: 233.4°C
- 屈折率: 1.592
- PSA: 75.63000
- LogP: 1.18140
3-Acetamidophenoxyacetic acid セキュリティ情報
- 危険レベル:IRRITANT
3-Acetamidophenoxyacetic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-Acetamidophenoxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32043-2.5g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 2.5g |
$605.0 | 2025-03-19 | |
| Enamine | EN300-32043-10.0g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
| Enamine | EN300-32043-0.1g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 0.1g |
$100.0 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104392-1g |
((3-(Acetylamino)phenyl)oxy)acetic acid |
6339-04-4 | 98% | 1g |
¥2070.00 | 2024-05-06 | |
| Enamine | EN300-32043-0.25g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95.0% | 0.25g |
$143.0 | 2025-03-19 | |
| TRC | B402608-50mg |
3-Acetamidophenoxyacetic Acid |
6339-04-4 | 50mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104392-250mg |
((3-(Acetylamino)phenyl)oxy)acetic acid |
6339-04-4 | 98% | 250mg |
¥1648.00 | 2024-05-06 | |
| Chemenu | CM123385-1g |
2-(3-acetamidophenoxy)acetic acid |
6339-04-4 | 95% | 1g |
$325 | 2023-01-09 | |
| 1PlusChem | 1P00EEPP-1g |
SALOR-INT L497096-1EA |
6339-04-4 | 95% | 1g |
$406.00 | 2024-04-22 | |
| 1PlusChem | 1P00EEPP-250mg |
SALOR-INT L497096-1EA |
6339-04-4 | 95% | 250mg |
$232.00 | 2024-04-22 |
3-Acetamidophenoxyacetic acid 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
6339-04-4 (3-Acetamidophenoxyacetic acid) 関連製品
- 67202-81-7(Ethyl 4-(acetylamino)phenoxyacetate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
